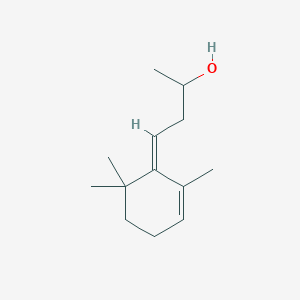

(Z)-retro-alpha-Ionol

描述

Contextualization within Isoprenoid and Carotenoid Metabolism Research

Isoprenoids, also known as terpenoids, are a vast and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. Carotenoids are a major subclass of isoprenoids, and their metabolism leads to the formation of various smaller molecules, including the C13-norisoprenoids. nih.gov The biosynthesis of these compounds involves the oxidative cleavage of carotenoids by enzymes known as carotenoid cleavage dioxygenases. This process results in a wide array of volatile and non-volatile compounds that play significant roles in plant physiology and communication.

(Z)-retro-alpha-Ionol is one such metabolite, formed from the degradation of carotenoids. Its chemical structure, (4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-ol, features a trimethylcyclohexene ring and a butanol side chain with a specific stereochemistry at the double bond, designated as (Z). cymitquimica.com This structural arrangement is a direct consequence of the cleavage of a larger carotenoid precursor. The study of such metabolites provides valuable insights into the intricate pathways of carotenoid degradation and the diverse functions of the resulting apocarotenoids in biological systems.

Historical Perspectives on the Discovery and Initial Academic Inquiry of this compound

The initial identification and study of this compound and other related norisoprenoids were driven by research into the flavor and aroma components of various natural products. For instance, related ionone (B8125255) and damascone (B1235705) compounds were identified as key aroma constituents in flowers, fruits, and other plant materials. dokumen.pubacs.org

This compound has been identified as a volatile component in various natural sources. For example, it has been found in cornflower honey, where it, along with its (E) isomer, is considered a potential floral marker. acs.orgmdpi.com Its presence has also been noted in the leaves of Nelumbo nucifera (lotus). semanticscholar.org The investigation into these natural sources has been crucial in isolating and characterizing the compound, paving the way for further research into its chemical and biological properties.

Significance of this compound in Chemical Biology and Natural Products Chemistry

The significance of this compound in chemical biology and natural products chemistry stems from its role as a bioactive compound and a synthetic intermediate.

In the realm of chemical biology, this compound and its derivatives are of interest for their potential biological activities. While research is ongoing, related compounds in the ionone family have demonstrated various biological effects. For instance, some ionone sesquiterpenes have shown cytotoxic activity against certain cancer cell lines. mdpi.com The structural features of this compound, including its hydroxyl group and specific double bond configuration, make it a candidate for further investigation into its biological functions. cymitquimica.com

From a synthetic chemistry perspective, this compound serves as a valuable intermediate. It is recognized as a precursor for the synthesis of optically active β-Damascenone and theaspirane, both of which are important fragrance and flavor compounds. chemical-suppliers.eukisti.re.kr The ability to synthesize these commercially valuable compounds from a naturally derived precursor highlights the importance of this compound in the field of natural products chemistry.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 55093-47-5 |

| Molecular Formula | C13H22O |

| Molecular Weight | 194.31 g/mol |

| IUPAC Name | (4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-ol |

| Synonyms | (z)-4-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-2-butanol, (z)-retro-a-ionol |

This data is compiled from various chemical databases. cymitquimica.comchemical-suppliers.euguidechem.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (E)-3-oxo-retro-alpha-ionol |

| This compound |

| 3-oxo-alpha-ionol |

| beta-Damascenone |

| Dehydrovomifoliol |

| Isoprene |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8,11,14H,5,7,9H2,1-4H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZGHWQRSDLGKB-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1=CCC(C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=CCCC(/C1=C/CC(C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z Retro Alpha Ionol and Its Analogs

Retrosynthetic Analysis of (Z)-retro-alpha-Ionol

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the strategic planning of its synthesis. The primary bond dissections to consider are the carbon-carbon bonds of the side chain and the functional group transformations.

Key Disconnections:

C-C Bond Disconnection: The bond between the cyclohexene (B86901) ring and the buten-ol side chain is a logical point for disconnection. This leads to a substituted cyclohexene derivative and a four-carbon building block.

Functional Group Interconversion: The alcohol functionality can be retrosynthetically derived from a ketone or an ester, suggesting the use of reduction or Grignard-type reactions in the forward synthesis. The (Z)-alkene geometry is a critical stereochemical feature that must be addressed during the synthesis, likely through stereoselective olefination reactions or selective hydrogenation of an alkyne precursor.

This analysis suggests that key precursors would include appropriately substituted α-ionone or related cyclohexene derivatives. The challenge lies in the stereocontrolled introduction of the hydroxyl group and the establishment of the (Z)-double bond.

Total Synthesis Approaches to this compound

While specific total synthesis routes for this compound are not extensively documented in publicly available literature, general strategies for the synthesis of ionol derivatives can be adapted. These approaches often focus on the stereoselective construction of the chiral center and the geometric control of the double bond.

Stereoselective Synthesis Strategies for the Chiral Center

The creation of the stereocenter at the carbon bearing the hydroxyl group is a pivotal step. Several strategies can be employed:

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains the desired stereochemistry.

Asymmetric Reduction: The reduction of a corresponding ketone precursor using chiral reducing agents, such as those based on boron or aluminum hydrides modified with chiral ligands (e.g., CBS catalysts), can provide the desired enantiomer of the alcohol.

Enzymatic Resolution: Racemic mixtures of retro-alpha-ionol or its precursors can be resolved using lipases or other hydrolases that selectively acylate or hydrolyze one enantiomer, leaving the other in high enantiomeric purity.

Key Synthetic Intermediates and Reaction Pathways

The synthesis would likely proceed through key intermediates such as α-ionone or a protected derivative. A plausible synthetic sequence could involve:

Formation of the Carbon Skeleton: A Wittig or Horner-Wadsworth-Emmons reaction between a suitable cyclohexene-containing phosphonium ylide or phosphonate and a protected hydroxyacetone derivative could establish the carbon framework and control the double bond geometry.

Stereoselective Reduction: Subsequent reduction of a ketone intermediate would yield the alcohol. The choice of reducing agent would be critical for controlling the stereochemistry.

Control of (Z)-Geometry: To ensure the (Z)-configuration of the double bond, a Lindlar-catalyzed hydrogenation of an alkyne precursor is a classic and effective method. Alternatively, certain olefination reactions, like the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, can favor the formation of (Z)-alkenes.

Optimization of Reaction Conditions and Yields

| Parameter | Considerations |

| Solvent | Polarity and aprotic/protic nature can influence reaction rates and selectivities. |

| Temperature | Lower temperatures often enhance stereoselectivity in asymmetric reactions. |

| Catalyst Loading | Minimizing catalyst loading while maintaining high conversion is economically and environmentally desirable. |

| Reagent Stoichiometry | Precise control of reagent amounts can prevent side reactions and improve yield. |

Careful screening of these conditions for each synthetic step would be necessary to develop an efficient and high-yielding process.

Semi-synthetic Derivatization of this compound Precursors

Semi-synthetic approaches, starting from naturally abundant precursors, offer a more direct route to this compound. Carotenoids, such as β-carotene, can be oxidatively cleaved to produce a variety of apocarotenoids, including ionones. These ionones can then serve as starting materials for further chemical modification.

For instance, α-ionone, which can be obtained from natural sources or through the cyclization of pseudoionone, could be a key precursor. The conversion of α-ionone to this compound would require a reduction of the ketone and isomerization or stereoselective formation of the exocyclic double bond.

Chemoenzymatic Synthesis Routes to this compound

The integration of enzymatic transformations into a synthetic sequence, known as chemoenzymatic synthesis, can offer significant advantages in terms of stereoselectivity and milder reaction conditions.

Enzymatic Reduction: Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high enantioselectivity. Screening a library of KREDs could identify a biocatalyst capable of converting a suitable ketone precursor to this compound with the desired stereochemistry.

Biocatalytic Production of Precursors: Engineered microorganisms can be used to produce key precursors, such as α-ionone, from simple carbon sources. These bio-derived intermediates can then be converted to the final product through chemical steps. Carotenoid cleavage dioxygenases (CCDs) are enzymes that can cleave carotenoids at specific double bonds to produce apocarotenoids, and these have been explored for the biotechnological production of ionones.

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

The efficient synthesis of this compound is intrinsically linked to the ability to control two key stereochemical features: the (Z)-geometry of the trisubstituted double bond and the stereochemistry of the allylic alcohol. A variety of synthetic strategies can be envisaged for this purpose, primarily involving the stereoselective reduction of a corresponding α,β-unsaturated ketone (α-ionone) or the construction of the carbon skeleton through stereoselective olefination reactions.

One of the primary routes to allylic alcohols is the reduction of the corresponding enones. The choice of reducing agent is paramount in determining the stereochemical outcome. For instance, the reduction of α-ionone can potentially lead to four products: (E)- and this compound, and (E)- and (Z)-alpha-Ionol.

Table 1: Potential Products from the Reduction of alpha-Ionone

| Starting Material | Potential Product | Isomer Type | Key Challenge |

| alpha-Ionone | This compound | Geometric Isomer | Achieving high Z-selectivity |

| alpha-Ionone | (E)-retro-alpha-Ionol | Geometric Isomer | Favored in many reductions |

| alpha-Ionone | (Z)-alpha-Ionol | Positional Isomer | Avoiding 1,2-reduction |

| alpha-Ionone | (E)-alpha-Ionol | Positional Isomer | Avoiding 1,2-reduction |

The stereocontrol in these reductions is often influenced by the steric environment of the carbonyl group and the double bond. The use of bulky reducing agents can favor the formation of the thermodynamically more stable (E)-isomer. Achieving high (Z)-selectivity often requires more specialized reagents or catalytic systems that can overcome this inherent preference.

Another synthetic approach involves the Wittig reaction or its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. These methods are powerful tools for the formation of carbon-carbon double bonds with a degree of stereocontrol. The synthesis of this compound via a Wittig-type reaction would involve the reaction of a suitable phosphonium ylide with a ketone precursor. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions (solvent, presence of salts).

Table 2: Comparison of Potential Olefination Strategies

| Reaction | Reagents | Typical Selectivity | Advantages | Disadvantages |

| Wittig Reaction (non-stabilized ylide) | Alkyltriphenylphosphonium halide, strong base | Z-selective | High Z-selectivity under salt-free conditions | Stoichiometric triphenylphosphine oxide byproduct |

| Wittig Reaction (stabilized ylide) | Ylides with electron-withdrawing groups | E-selective | Milder reaction conditions | Poor Z-selectivity |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | Generally E-selective | Water-soluble phosphate byproduct, easier purification | Achieving Z-selectivity requires modified reagents |

Enzymatic and chemo-enzymatic methods have also emerged as powerful tools for stereoselective synthesis. The use of specific enzymes, such as alcohol dehydrogenases, can offer high levels of stereoselectivity in the reduction of enones, potentially leading to the desired (Z)-isomer with high enantiomeric excess. The efficiency of such biotransformations is dependent on factors like enzyme activity, substrate specificity, and reaction conditions.

Biosynthetic Pathways and Enzymology of Z Retro Alpha Ionol

Enzymatic Formation of Ionols from Carotenoid Substrates

Ionols and their related ionone (B8125255) counterparts are apocarotenoids, smaller molecules derived from the oxidative cleavage of C40 carotenoid precursors. This enzymatic cleavage is the foundational step in the biosynthesis of a wide array of volatile and non-volatile compounds, including (Z)-retro-alpha-ionol. The process is not a random degradation but a highly regulated enzymatic reaction that dictates the type and quantity of apocarotenoids produced.

The central players in the formation of the C13 norisoprenoid backbone are the Carotenoid Cleavage Dioxygenases (CCDs). warwick.ac.uksemanticscholar.org These are non-heme iron-containing enzymes that catalyze the oxidative cleavage of double bonds within the polyene chain of carotenoid substrates. warwick.ac.uksemanticscholar.org The CCD family is diverse, with different members exhibiting specificity for substrates and cleavage positions, leading to a variety of apocarotenoid products. semanticscholar.orgd-nb.info

For the biosynthesis of α-ionone derivatives like this compound, the key event is the cleavage of a carotenoid precursor containing at least one α-ionone ring. The CCDs catalyze a reaction at the 9,10 (and/or 9',10') double bond position, which releases a C13 fragment (the norisoprenoid) and a C27 apocarotenal. d-nb.info While CCDs are responsible for producing the initial C13 α-ionone skeleton, subsequent enzymatic modifications by other enzymes, such as reductases and isomerases, are necessary to yield the final this compound structure.

Research has identified several CCD enzymes with the potential to generate the precursors for this compound. They are broadly classified into subfamilies, with CCD1 and CCD4 being primarily responsible for producing C13 aroma compounds. semanticscholar.org

Carotenoid Cleavage Dioxygenase 1 (CCD1): These enzymes are typically located in the cytosol and exhibit broad substrate specificity. semanticscholar.orgd-nb.info They are known to cleave various carotenoids, including α-carotene and lutein, at the 9,10 position to generate α-ionone, the direct precursor to α-ionol. mdpi.com

Carotenoid Cleavage Dioxygenase 4 (CCD4): These enzymes are located in the plastids and are often involved in regulating the carotenoid content in tissues. d-nb.info Certain CCD4 enzymes cleave β-carotene to produce β-ionone, while others have different specificities. d-nb.info The action of a CCD4 on an α-carotene substrate would be a viable route to α-ionone.

Carotene-9',10'-monooxygenase (CMO2): Identified in mammals, this enzyme also cleaves carotenoids at the 9',10' double bond. nih.govnih.gov It can process xanthophylls like lutein, which contains an α-ionone ring, to produce 3-hydroxy-α-ionone, demonstrating the enzymatic capacity to generate hydroxylated C13 α-norisoprenoids. nih.govnih.gov

The table below summarizes key findings on relevant carotenoid cleavage enzymes.

| Enzyme Family | Example Enzyme | Source Organism | Substrate(s) | Cleavage Site(s) | Primary C13 Product(s) | Reference(s) |

| CCD1 | OeCCD1 | Olea europaea (Olive) | β-Carotene, Zeaxanthin | 9,10 (9',10') | β-Ionone | mdpi.com |

| CCD1 | InCCD1 | Ipomoea nil (Morning Glory) | β-Carotene | 9,10 (9',10') | β-Ionone | mdpi.com |

| CCD4 | StCCD4b | Solanum tuberosum (Potato) | β-Carotene | 9,10 (9',10') | β-Ionone | d-nb.info |

| CMO2 | Ferret CMO2 | Mustela putorius furo | Lutein, Zeaxanthin | 9,10 & 9',10' | 3-OH-α-ionone, 3-OH-β-ionone | nih.govnih.gov |

Precursor Metabolites and Their Bioconversion to this compound

The biosynthesis of this compound begins with C40 carotenoids and proceeds through a series of metabolic intermediates.

Primary Precursors: The essential starting materials are carotenoids that possess an α-ionone end group. The most direct precursors are α-carotene and lutein (α-carotene-3,3'-diol).

Bioconversion Pathway:

Cleavage: The process is initiated by a CCD enzyme, which cleaves the 9,10 double bond of a precursor like α-carotene to yield α-ionone .

Reduction: The ketone group at C-4 of α-ionone is then reduced by a reductase enzyme (dehydrogenase) to form α-ionol .

Isomerization: Subsequently, an enzymatic or possibly a light- or acid-catalyzed isomerization of the double bond from the C5=C6 position to the C4=C5 position occurs, yielding the "retro" configuration. This step transforms α-ionol into retro-alpha-ionol .

Stereo-specificity: The final formation of the (Z)-isomer is dependent on the specific stereochemistry of the enzymatic reactions involved.

The natural occurrence of related compounds like 3-hydroxy-retro-α-ionol and (E)-/(Z)-3-oxo-retro-α-ionol provides strong evidence for the existence of such active biosynthetic and metabolic pathways in plants. srce.hrresearchgate.netmdpi.com

The proposed biosynthetic route is outlined in the following table.

| Step | Precursor Metabolite | Enzyme Class (Putative) | Product Metabolite |

| 1 | α-Carotene | Carotenoid Cleavage Dioxygenase (CCD) | α-Ionone |

| 2 | α-Ionone | Reductase / Dehydrogenase | α-Ionol |

| 3 | α-Ionol | Isomerase | This compound |

Metabolic Flux Analysis Pertaining to this compound Production in Biological Systems

Metabolic Flux Analysis (MFA) is a quantitative methodology used to determine the rates (fluxes) of intracellular metabolic reactions. semanticscholar.orgnih.gov By using stable isotope tracers, such as ¹³C-labeled glucose, MFA can track the flow of atoms through a metabolic network and provide a detailed map of cellular metabolism. nih.govnih.gov

While no specific MFA studies focusing solely on this compound production have been published, the technique is highly applicable for understanding and optimizing its biosynthesis in a native or engineered biological system. A hypothetical MFA study in an engineered microorganism (e.g., Saccharomyces cerevisiae) could:

Quantify the carbon flux from central metabolism into the terpenoid backbone synthesis pathway (e.g., the mevalonate (B85504) pathway).

Determine the rate of precursor (e.g., α-carotene) synthesis and its subsequent cleavage.

Identify rate-limiting enzymatic steps in the pathway to this compound.

Reveal the extent of carbon loss to competing biosynthetic pathways, such as the formation of other carotenoids or apocarotenoids.

Assess the metabolic impact of genetic engineering strategies aimed at boosting production. semanticscholar.orgfrontiersin.org

This approach allows for a systematic, data-driven optimization of microbial cell factories for the targeted production of this compound.

Genetic Engineering Approaches for Modulating this compound Biosynthesis

Advances in synthetic biology and genetic engineering offer powerful tools to manipulate and enhance the production of high-value compounds like this compound in microbial or plant systems. nih.govbiofueljournal.com These strategies focus on optimizing the metabolic pathway by redirecting carbon flux towards the desired product.

Key genetic engineering strategies include:

Heterologous Pathway Expression: The entire biosynthetic pathway, from a central metabolite to this compound, can be introduced into a robust industrial host like S. cerevisiae or E. coli. nih.gov This involves expressing genes for α-carotene synthesis, a specific CCD, and the required downstream reductase and isomerase enzymes.

Enhancing Precursor Supply: The availability of the primary carotenoid precursor can be increased by overexpressing key enzymes in the upstream terpenoid pathway, such as the mevalonate (MVA) pathway in yeast.

Enzyme Optimization and Selection: Screening and expressing CCD enzymes with high specificity and catalytic efficiency towards α-carotene can maximize the production of the α-ionone intermediate. mdpi.com

The table below outlines potential genetic engineering strategies for enhancing this compound production.

| Strategy | Target(s) | Objective | Reference(s) |

| Upstream Engineering | Overexpression of MVA pathway genes (e.g., tHMG1, IDI1) | Increase flux towards terpenoid precursors (GGPP). | nih.gov |

| Pathway Introduction | Heterologous expression of α-carotene synthases (LCYB, LCYE) | Ensure a dedicated pool of the α-carotene substrate. | biofueljournal.com |

| Targeted Cleavage | Expression of a selected CCD1 or CCD4 homolog | Efficiently convert α-carotene to α-ionone. | mdpi.com |

| Downstream Conversion | Identification and expression of specific reductases/isomerases | Drive the conversion of α-ionone to this compound. | nih.gov |

| Blocking Side Reactions | CRISPR-mediated knockout of competing pathways (e.g., ergosterol (B1671047) biosynthesis) | Maximize carbon flow to the desired product. | nih.govmdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques for Z Retro Alpha Ionol

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides information about the stereochemistry of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a sample. jascoinc.com This differential absorption, known as the CD signal, is exquisitely sensitive to the spatial arrangement of atoms and chromophores within a molecule. For a chiral molecule, the CD spectrum is unique and serves as a fingerprint for its absolute configuration. The comparison of an experimental CD spectrum with that of a known standard or with theoretically calculated spectra can allow for the unambiguous assignment of the absolute configuration (R/S) of stereogenic centers. mtoz-biolabs.commdpi.com

A similar strategy could be employed for (Z)-retro-alpha-Ionol. The process would involve:

Recording the Experimental CD Spectrum: A solution of a purified enantiomer of this compound would be analyzed using a CD spectropolarimeter over a suitable wavelength range, typically in the UV region where the chromophores of the molecule absorb.

Computational Modeling: The three-dimensional structures of both the (R) and (S) enantiomers of this compound would be modeled and their geometries optimized using computational chemistry software.

Theoretical CD Spectra Calculation: Time-dependent density functional theory (TD-DFT) calculations would then be performed on the optimized structures of both enantiomers to predict their theoretical CD spectra.

Comparison and Assignment: The experimental CD spectrum would be compared with the calculated spectra for the (R) and (S) enantiomers. A close match between the experimental spectrum and one of the theoretical spectra would allow for the confident assignment of the absolute configuration of the this compound sample.

The expected CD spectral data would typically be presented in a table format, detailing the wavelength of the Cotton effects (maxima or minima in the CD spectrum) and their corresponding differential molar extinction coefficient (Δε) or molar ellipticity [θ].

Table 1: Hypothetical Circular Dichroism Data for an Enantiomer of this compound

| Wavelength (nm) | Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| 210 | Positive | +15,000 |

| 235 | Negative | -25,000 |

X-ray Crystallography for Solid-State Structural Characterization (if applicable)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org The technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. auremn.org.br This pattern arises from the scattering of X-rays by the electron clouds of the atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional map of the electron density within the crystal can be constructed, from which the exact positions of the atoms can be determined. auremn.org.br

The application of X-ray crystallography to this compound is contingent upon the ability to grow high-quality single crystals of the compound. If suitable crystals can be obtained, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure in the solid state. The resulting data would include:

Connectivity and Bonding: Precise bond lengths and bond angles, confirming the covalent framework of the molecule.

Conformation: The preferred conformation of the cyclohexene (B86901) ring and the side chain in the solid state, including the dihedral angles that define their spatial relationship.

Absolute Configuration: For a chiral crystal, anomalous dispersion effects can be used to determine the absolute configuration of all stereocenters without ambiguity. thegoodscentscompany.com

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding.

While a crystal structure for this compound itself has not been reported, the structure of related compounds, such as trans-isoshinanolone, has been elucidated by X-ray crystallography, demonstrating the feasibility of this technique for similar molecular architectures. researchgate.net

The crystallographic data obtained from an X-ray diffraction experiment is typically summarized in a standardized format.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₂₂O |

| Formula Weight | 194.32 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 12.45 |

| c (Å) | 10.23 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1091.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.18 |

Reactivity, Chemical Transformations, and Derivatization of Z Retro Alpha Ionol

Oxidation and Reduction Reactions of (Z)-retro-alpha-Ionol

The allylic alcohol moiety in this compound is susceptible to both oxidation and reduction, leading to the formation of corresponding ketones or saturated analogs.

Oxidation: The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, (Z)-3-oxo-retro-α-ionol. This transformation is significant as the resulting ketone is a naturally occurring flavor compound found in various sources, including cornflower honey. mdpi.comresearchgate.net Studies on honey volatiles have consistently identified (Z)-3-oxo-retro-α-ionol, alongside its (E)-isomer, as a characteristic C13-norisoprenoid. ebi.ac.uk The presence of these oxidized derivatives in natural products suggests that enzymatic or oxidative processes in nature readily transform the parent ionol.

| Product | Reaction Type | Context/Source |

| (Z)-3-oxo-retro-α-ionol | Oxidation | Identified as a key C13-norisoprenoid in cornflower honey extracts, indicating a natural oxidation pathway from the parent alcohol. mdpi.comresearchgate.netebi.ac.uk |

| (E)-3-oxo-retro-α-ionol | Oxidation & Isomerization | Also found alongside the (Z)-isomer in honey, suggesting potential isomerization during or after oxidation. mdpi.comresearchgate.net |

Reduction: While specific studies detailing the reduction of this compound are not prevalent, standard chemical methods for the reduction of allylic alcohols can be applied. Catalytic hydrogenation would be expected to reduce the double bonds in the structure. For instance, the selective reduction of the ketone in the related compound α-ionone to form α-ionol is a known transformation. google.com Similarly, the reduction of acetylenic bonds to form vinyl groups, such as the Lindlar reduction used in the synthesis of vinyl β-ionol, highlights methods that could be adapted to selectively modify the unsaturation in the retro-ionol structure. mdpi.comnih.gov

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to produce various derivatives.

Esterification: Esterification of the alcohol group is a common derivatization method. In related ionol compounds, such as α-ionol, esterification is employed to create esters that can be purified to separate optical isomers. google.com The reaction can be carried out using various methods, including reaction with carboxylic acids, acid chlorides, or anhydrides, often under catalytic conditions. A recent study demonstrated the cobalt-catalyzed oxidative esterification of allylic C-H bonds, a modern approach that could potentially be applied to retro-ionol systems. kisti.re.kr Such reactions are relevant in the context of flavor chemistry, where esters often contribute unique sensory profiles. researchgate.net

Etherification: The formation of ethers from ionol-type compounds is also a documented transformation. For example, in the historical synthesis of vitamin A, the formation of methyl and butyl ethers of retinol (B82714) was an important step. acs.org These reactions typically involve reacting the alcohol with an alkyl halide under basic conditions or using other standard ether synthesis protocols.

Cyclization and Rearrangement Pathways

The structure of this compound and its derivatives makes them prone to various cyclization and rearrangement reactions, often catalyzed by acid.

Rearrangement to Damascenone (B157320) and Damascone (B1235705): this compound is a crucial intermediate in the synthesis of high-impact aroma compounds like β-damascenone. pharmaffiliates.comresearchgate.net Acid-catalyzed rearrangement of retro-ionol derivatives is a key step in pathways that mimic their proposed biogenetic formation. researchgate.net Similarly, the conversion of vinyl-beta-ionol, an isomer of retro-alpha-ionol, into a retro compound highlights the sensitivity of these systems to acid-induced rearrangements. google.com

Cyclization to Edulans: Hydroxylated derivatives of retro-alpha-ionol serve as precursors to edulans, another class of flavor compounds. For example, 3-hydroxy-retro-α-ionol can undergo an intramolecular acid-catalyzed conjugate addition to form 3,4-dihydro-3-oxoedulan. srce.hracs.org This cyclization demonstrates the reactivity of the conjugated system and the potential for forming new heterocyclic structures from the retro-ionol framework.

| Starting Material | Product | Transformation Type |

| retro-α-ionol derivatives | β-Damascenone | Acid-catalyzed rearrangement researchgate.net |

| 3-Hydroxy-retro-α-ionol | 3,4-Dihydro-3-oxoedulan | Intramolecular acid-catalyzed cyclization srce.hr |

| Vinyl-beta-ionol | retro-ionol system | Acid-catalyzed rearrangement google.com |

Stereochemical Inversion and Epimerization Studies

The stereocenter at the carbon bearing the hydroxyl group in this compound is a key feature of the molecule. cymitquimica.comdokumen.pub Reactions involving this center can proceed with either retention or inversion of configuration, or lead to racemization.

Under acidic conditions, allylic alcohols like this compound can form a stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers (epimerization) or a complete inversion of stereochemistry. The extreme sensitivity of related compounds like vinyl-beta-ionol to acids, which causes a rapid rearrangement to a retro system, suggests that such carbocationic intermediates are readily formed. google.com While specific epimerization studies on this compound are not widely reported, the general principles of allylic alcohol reactivity indicate that control of stereochemistry during transformations is a critical consideration.

Formation of Conjugates and Glycosides

In nature, many volatile compounds like ionols exist as non-volatile glycosides, which act as flavor precursors. scispace.com These glycosides can release the free aroma compound through enzymatic or acid-catalyzed hydrolysis. oeno-one.eu

The synthesis of such glycosides is of significant interest. A common laboratory method for their preparation is the Koenigs-Knorr reaction. For the related compound α-ionol, α-ionyl-β-d-glucoside has been successfully synthesized using this method. researchgate.net The process typically involves reacting the alcohol (aglycone) with a protected glycosyl halide in the presence of a promoter. Subsequent deprotection yields the final glycoside. Thermal analysis of the synthesized α-ionyl-tetra-O-acetyl-β-d-glucoside showed that the glycosidic bond fractures at around 200°C, releasing aroma compounds like α-ionol and α-ionone. researchgate.net This demonstrates a key mechanism for flavor release from these precursors.

| Aglycone | Glycosyl Donor | Method | Product |

| α-Ionol | Acetobromo-α-D-glucose | Koenigs-Knorr | α-ionyl-β-d-glucoside researchgate.net |

Investigation of Reaction Mechanisms

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling product formation.

Rearrangement Mechanisms: The acid-catalyzed rearrangement of retro-ionol derivatives to damascones is proposed to proceed through protonation of the hydroxyl group, followed by elimination of water to form a delocalized allylic cation. A subsequent 1,3-hydride shift and/or sigmatropic rearrangement (e.g., an oxy-Cope rearrangement in related systems) leads to the final product structure. nih.govresearchgate.net

Cyclization Mechanisms: The formation of oxoedulan from 3-hydroxy-retro-α-ionol in an acidic medium is believed to occur via an intramolecular conjugate addition. srce.hr The hydroxyl group on the cyclohexene (B86901) ring acts as a nucleophile, attacking the α,β-unsaturated system of the side chain, leading to the formation of the pyran ring characteristic of edulans.

Esterification Mechanisms: Esterification under photochemical conditions represents a modern approach. For instance, the reaction of carboxylic acids with in situ generated diazo compounds involves a proton-transfer process followed by O-H insertion, providing a mild route to ester formation. sioc-journal.cn

The study of these mechanisms often involves a combination of experimental work and computational analysis to elucidate the complex pathways of these versatile molecules. ethernet.edu.et

Biological Roles and Mechanisms of Action of Z Retro Alpha Ionol

Molecular Interactions with Biological Receptors and Enzymes

(Z)-retro-alpha-Ionol, a C13-norisoprenoid derived from the degradation of carotenoids, is implicated in various biological activities, suggesting its interaction with specific molecular targets. ebi.ac.ukacs.org While comprehensive studies detailing its binding to all potential receptors and enzymes are still emerging, existing research points towards interactions with nuclear hormone receptors. google.com A patent application has described the potential for this compound and related compounds to interact with one or more nuclear hormone receptors or their associated proteins. google.com This interaction is proposed to modulate the production rates of mRNA, ultimately influencing cellular function. google.com

Some structurally related retro-retinol compounds have been shown to compete for the same receptor sites, indicating a potential for this compound to exhibit similar competitive binding behavior. universiteitleiden.nlmdpi.com This competitive inhibition is a key mechanism by which structurally similar molecules can modulate biological signaling pathways. universiteitleiden.nlmdpi.com

Role as a Signaling Molecule in Plant Physiological Processes

This compound is recognized as a plant metabolite. ebi.ac.uk Norisoprenoids, the class of compounds to which this compound belongs, are known to be involved in plant signaling. researchgate.net These compounds are derived from the enzymatic cleavage of carotenoids, a process that can be initiated by various environmental triggers. acs.org The resulting C13-norisoprenoids can then act as signaling molecules, influencing various physiological processes within the plant. acs.org

For example, related C13-norisoprenoids are involved in responses to light and stress. The formation of these compounds is often a result of photo-oxidative cleavage of carotenoids, indicating a role in light-dependent signaling pathways. acs.org While direct evidence for this compound's specific role is still under investigation, its presence in plants and its classification as a norisoprenoid strongly suggest its involvement in the complex network of plant signaling. ebi.ac.ukresearchgate.net

Mechanistic Studies of Allelopathic Interactions Attributed to this compound

Allelopathy refers to the chemical inhibition of one plant by another, through the release of biochemicals into the environment. frontiersin.org Allelochemicals can affect various physiological processes in neighboring plants, including seed germination, growth, and nutrient uptake. frontiersin.orgnih.gov

While direct studies on the allelopathic mechanisms of this compound are limited, the broader class of C13-norisoprenoids has been implicated in such interactions. researchgate.net These compounds, released from plants, can influence the growth and development of surrounding flora. nih.gov The lipophilic nature of this compound would facilitate its interaction with cell membranes, potentially disrupting membrane integrity and function in competing plants. This disruption can lead to altered nutrient and water uptake, ultimately inhibiting growth. frontiersin.orgnih.gov Furthermore, allelochemicals are known to interfere with enzymatic activities and hormonal balances in target plants. frontiersin.orgnih.gov

Table 1: Potential Allelopathic Mechanisms of C13-Norisoprenoids

| Mechanism | Description | Potential Effect on Target Plant |

| Membrane Disruption | Alteration of cell membrane fluidity and permeability. | Impaired nutrient and water uptake, leakage of cellular contents. frontiersin.orgnih.gov |

| Enzyme Inhibition | Interference with the activity of essential enzymes. | Disruption of metabolic pathways, reduced energy production. nih.gov |

| Hormonal Imbalance | Alteration of the synthesis or transport of plant hormones. | Abnormal growth and development. frontiersin.org |

| Inhibition of Photosynthesis | Interference with the photosynthetic apparatus. | Reduced carbon fixation and growth. |

Involvement in Plant-Microbe and Plant-Insect Interactions

Plants release a variety of volatile organic compounds (VOCs) that mediate interactions with other organisms. researchgate.netinrae.fr this compound, as a volatile C13-norisoprenoid, is likely involved in these complex ecological networks. researchgate.netboku.ac.at

In the context of plant-microbe interactions, root exudates containing secondary metabolites play a crucial role in shaping the rhizosphere microbiome. mdpi.comfrontiersin.org These compounds can act as signals to attract beneficial microbes or repel pathogenic ones. mdpi.comfrontiersin.org While specific studies on this compound's role in the rhizosphere are not widely available, the general function of norisoprenoids suggests its potential involvement in these below-ground communications. unifi.it

Above ground, volatile norisoprenoids are key components of the chemical "language" that plants use to communicate with insects. inrae.fruzh.ch These compounds can act as attractants for pollinators or as repellents for herbivores. researchgate.netdiva-portal.org For instance, the emission of certain volatile blends can signal to predatory insects that a plant is under attack by herbivores, a phenomenon known as "indirect defense". researchgate.net The presence of this compound in plant volatiles suggests it may contribute to these intricate signaling cascades that are fundamental to plant survival and reproduction. boku.ac.atuzh.ch

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The interaction of this compound with nuclear hormone receptors suggests a direct influence on gene transcription. google.com This mode of action is characteristic of lipophilic signaling molecules that can cross cell membranes and bind to intracellular receptors. universiteitleiden.nl Upon binding, the receptor-ligand complex can translocate to the nucleus and act as a transcription factor, modulating the expression of target genes. universiteitleiden.nlmdpi.com

Furthermore, some related C13-norisoprenoids have been shown to influence signaling pathways that are independent of nuclear receptors. universiteitleiden.nlresearchgate.net For example, vomifoliol, a structurally similar compound, has been found to inhibit the NFAT signaling pathway by targeting the calcineurin enzyme. researchgate.net This suggests that this compound could potentially modulate multiple intracellular signaling cascades.

Research into the broader family of retro-retinoids has revealed their role as messenger molecules that can act independently of the well-known retinoic acid receptors. universiteitleiden.nlmdpi.com This points to the existence of novel signaling pathways that are yet to be fully characterized. The structural similarity of this compound to these compounds makes it a candidate for investigation within these emerging signaling paradigms.

Analytical Methodologies for Detection and Quantification of Z Retro Alpha Ionol in Research Matrices

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the analysis of (Z)-retro-alpha-ionol, enabling its separation from complex mixtures. The choice of chromatographic technique is largely dictated by the volatility of the compound and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. While less common for volatile compounds like this compound, HPLC can be employed, particularly when analyzing extracts where the compound is present alongside non-volatile matrix components. nih.gov The separation is achieved based on the compound's polarity and its interaction with the stationary and mobile phases. chiralpedia.com

Detection in HPLC can be accomplished through various modes:

Diode Array Detection (DAD): This is a common detection method used in HPLC. nih.govacs.org It provides spectral information across a range of wavelengths, aiding in the identification and purity assessment of the analyte.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) offers high selectivity and sensitivity, allowing for the definitive identification and quantification of this compound based on its mass-to-charge ratio. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Given the volatile nature of this compound, Gas Chromatography (GC) is the most frequently employed separation technique. nih.govlabcompare.com In GC, the sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. The separated compounds are then detected, most powerfully by a mass spectrometer (MS).

GC-MS analysis provides both retention time and mass spectral data, which together offer a high degree of confidence in compound identification. nih.govacs.orgboku.ac.atresearchgate.net The mass spectrum, a molecular fingerprint, is generated by the fragmentation of the molecule upon ionization. This technique is routinely used for the analysis of volatile and semi-volatile compounds in various matrices, including honey and plant tissues. nih.govmdpi.comresearchgate.net For instance, GC-MS has been instrumental in identifying this compound as a key biomarker in certain types of honey. nih.govacs.org The analysis of volatile terpenes often involves specific GC parameters, such as injector temperature, oven temperature programming, and carrier gas flow rate, to achieve optimal separation. nih.gov

Table 1: Exemplary GC-MS Parameters for Terpenoid Analysis

| Parameter | Setting | Reference |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | mdpi.com |

| Injector Temperature | 250 °C | nih.gov |

| Oven Program | 70 °C (2 min), then 3 °C/min to 200 °C (hold 15 min) | mdpi.com |

| Carrier Gas | Helium (1.0 mL/min) | mdpi.com |

| MS Scan Range | 50–500 m/z | nih.gov |

Chiral Chromatography for Enantiomeric Separation

Many natural compounds, including ionol derivatives, exist as enantiomers—non-superimposable mirror images that can possess distinct biological activities and sensory properties. gcms.czsigmaaldrich.com Chiral chromatography is a specialized technique designed to separate these enantiomers. chiralpedia.comgcms.czsigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com

Both GC and HPLC can be adapted for chiral separations. chiralpedia.com In chiral GC, cyclodextrin-based stationary phases are commonly used to resolve enantiomers of volatile compounds like α-ionone, a related norisoprenoid. gcms.cznih.gov For instance, studies have successfully separated the enantiomers of α-ionol after acetylation using chiral GC. researchgate.net The separation of propranolol (B1214883) enantiomers has been demonstrated using both α-glycoprotein (AGP) and β-cyclodextrin (BCD) based stationary phases in HPLC. neliti.com The development of effective chiral separation methods is crucial for accurately assessing the biological significance of each enantiomer of this compound.

Sample Preparation and Extraction Protocols for Diverse Biological and Environmental Samples

The effective extraction of this compound from complex matrices is a critical prerequisite for accurate analysis. nih.gov The choice of extraction method depends on the sample type (e.g., plant material, honey, biological fluids) and the physicochemical properties of the analyte. nih.govlabcompare.com

For solid samples like plant tissues, grinding the material, often under liquid nitrogen to prevent the loss of volatile compounds, is a common initial step. labcompare.comnih.gov This is followed by extraction with a suitable organic solvent. nih.gov A mixture of hexane (B92381) and ethyl acetate (B1210297) is often used for non-volatile terpenes. nih.gov

For liquid samples or extracts, various techniques can be applied:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases.

Solid-Phase Extraction (SPE): SPE is widely used to clean up samples and concentrate the analyte of interest. researchgate.net It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent. researchgate.net This method has been successfully applied to the analysis of terpenes in wine. researchgate.net

Ultrasonic Solvent Extraction (USE): This method uses ultrasonic waves to enhance the extraction efficiency of analytes from a solid matrix into a solvent. It has been used to extract (Z)-3-oxo-retro-α-ionol from honey. researchgate.netnih.gov For example, a mixture of pentane (B18724) and diethyl ether has been used as the extraction solvent for analyzing norisoprenoids in cornflower honey. nih.gov

Development of Quantitative Assays and Internal Standards

Quantitative analysis aims to determine the exact concentration of this compound in a sample. This typically involves the use of an internal standard (IS) and the generation of a calibration curve. scioninstruments.comnih.gov An internal standard is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before analysis. scioninstruments.comnih.gov It helps to correct for variations in sample preparation and instrument response. scioninstruments.com

Key considerations for quantitative assays include:

Selection of an Internal Standard: The ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. scioninstruments.com For GC-MS analysis, isotopically labeled analogs of the analyte (e.g., deuterated compounds) are often the preferred choice as they have nearly identical chemical properties and retention times but are distinguishable by their mass. nih.gov For the quantification of terpenes, compounds like α-cedrene or hexadecane (B31444) have been used as internal standards. nih.gov

Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Method Validation: The quantitative method should be validated to ensure its accuracy, precision, linearity, and sensitivity. nih.gov

Microextraction Techniques for Trace Analysis

When this compound is present at very low concentrations, microextraction techniques are employed to preconcentrate the analyte before analysis. These methods are advantageous as they require smaller sample volumes and reduce solvent consumption. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. researchgate.net Headspace SPME (HS-SPME) is particularly well-suited for volatile compounds. researchgate.netsrce.hr In HS-SPME, the fiber is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then directly inserted into the injector of a gas chromatograph for thermal desorption and analysis. researchgate.net This technique has been used for the analysis of volatile organic compounds in honey and other natural products. researchgate.netsrce.hr The addition of salt to aqueous samples can enhance the partitioning of less volatile terpenes into the headspace. restek.com

Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of sorbent material, providing higher extraction efficiency for trace analytes.

Dehydration Homogeneous Liquid–Liquid Extraction (DHLLE): This is a newer sample preparation method that has been successfully applied to the fingerprinting of honey volatiles, including (E)- and (Z)-3-oxo-retro-α-ionol. mdpi.comresearchgate.net DHLLE offers the advantage of reduced solvent consumption compared to traditional methods. mdpi.com

Theoretical and Computational Studies of Z Retro Alpha Ionol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations offer a powerful lens through which the molecular geometry and electronic properties of (Z)-retro-alpha-Ionol can be elucidated. These computational methods, such as Density Functional Theory (DFT), provide insights into the fundamental characteristics of the molecule, which are crucial for understanding its reactivity and interactions. rsc.orgphyschemres.org The optimized molecular geometry reveals key bond lengths, bond angles, and dihedral angles that define the compound's three-dimensional shape. researchgate.net

The structure of this compound, with its trimethylcyclohexene ring and a butanol side chain, presents a unique combination of hydrophobic and hydrophilic features. cymitquimica.com The trimethylcyclohexene moiety contributes to its hydrophobicity, while the hydroxyl (-OH) group is capable of forming hydrogen bonds, influencing its solubility in polar environments. cymitquimica.com Quantum chemical calculations can precisely model the electron distribution across the molecule, highlighting regions of high and low electron density. This information is vital for predicting how this compound will interact with other molecules.

The electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. physchemres.org A smaller gap generally suggests higher reactivity. These calculations can also determine various quantum chemical descriptors that quantify different aspects of the molecule's electronic character, such as electronegativity, hardness, and softness. physchemres.org

Table 1: Calculated Molecular Properties of this compound

| Property | Description | Predicted Significance |

|---|---|---|

| Optimized Geometry | The most stable three-dimensional arrangement of atoms. | Influences steric interactions and accessibility of functional groups. |

| Electron Density Distribution | The probability of finding an electron in a particular region of the molecule. | Identifies nucleophilic and electrophilic sites, predicting reactivity. |

| HOMO Energy | The energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

This table is generated based on the general outputs of quantum chemical calculations and is for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, capturing its movements and interactions over time. nih.govmdpi.com These simulations model the molecule and its surrounding environment, such as a solvent or a biological membrane, at an atomic level. nih.gov By solving Newton's equations of motion for each atom, MD simulations can track the trajectory of the molecule, revealing its conformational changes and how it interacts with neighboring molecules. mdpi.com

A key application of MD simulations for this compound is to study its behavior in different environments. For instance, simulations in an aqueous solution can shed light on how the hydrophobic trimethylcyclohexene ring and the hydrophilic hydroxyl group influence its solvation and aggregation properties. cymitquimica.com The hydroxyl group's ability to form hydrogen bonds can be explicitly observed and quantified in these simulations. mdpi.com

Furthermore, MD simulations are invaluable for investigating the interactions of this compound with biological macromolecules, such as proteins or lipid bilayers. nih.gov These simulations can predict how the molecule might bind to a receptor protein, identifying the key amino acid residues involved in the interaction. The simulations can also reveal changes in the protein's conformation upon binding. When studying interactions with membranes, MD can show how this compound partitions into the lipid bilayer and its preferred orientation within the membrane. nih.gov

Table 2: Insights from Molecular Dynamics Simulations of this compound

| Simulation Aspect | Information Gained | Potential Implications |

|---|---|---|

| Solvation Dynamics | How water molecules arrange around the solute; hydrogen bonding patterns. | Understanding of solubility and aggregation behavior. |

| Conformational Flexibility | The range of shapes the molecule can adopt in solution. | Relates to its ability to fit into binding sites. |

| Protein Binding | Identification of binding pockets and key interacting residues. | Insight into potential biological targets and mechanisms of action. |

| Membrane Interaction | How the molecule inserts and orients within a lipid bilayer. | Understanding of its transport across cell membranes and membrane-disrupting potential. |

| Interaction Energies | Quantification of the strength of interactions with other molecules. | Helps to rank binding affinities and predict the stability of complexes. |

This table illustrates the types of information that can be obtained from MD simulations. Specific findings for this compound would depend on the particular systems studied.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in its identification and characterization. rsc.org Techniques based on quantum mechanics can calculate various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as vibrational frequencies for Infrared (IR) spectroscopy. faccts.denih.gov

The prediction of ¹H and ¹³C NMR spectra is a common application. youtube.comnmrdb.org By calculating the magnetic shielding of each nucleus in the molecule, it's possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. faccts.de These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions has been significantly improved with the development of advanced computational methods and basis sets. arxiv.org

Similarly, computational methods can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. nih.gov Each vibrational mode involves specific atomic motions, and analyzing these modes can provide detailed information about the molecule's structure and bonding. The predicted IR spectrum can serve as a theoretical fingerprint for this compound.

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters | Utility |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants, multiplicity. bas.bg | Aids in the assignment of protons in the molecule's structure. |

| ¹³C NMR | Chemical shifts. faccts.de | Helps to identify and confirm the carbon skeleton. |

| IR Spectroscopy | Vibrational frequencies and intensities. | Provides a characteristic fingerprint based on molecular vibrations. |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths. nih.gov | Predicts the absorption of light in the ultraviolet and visible regions. |

This table is a representation of the types of spectroscopic data that can be predicted computationally. The actual values would be the result of specific calculations.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. epa.gov For this compound, SAR studies could provide valuable insights into how its structural features contribute to its potential biological effects. nih.gov These models are built by correlating various calculated molecular descriptors with experimentally determined activities. mdpi.com

The process begins with the calculation of a wide range of molecular descriptors for this compound and related compounds. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. mdpi.com For example, the size, shape, and electronic properties of the molecule can be quantified. nih.gov

Once a dataset of compounds with known activities is compiled, statistical methods like multiple linear regression are used to build a QSAR model. mdpi.com A robust QSAR model can not only explain the observed activities but also predict the activity of new, untested compounds. For this compound, such a model could help to identify the key structural features responsible for a particular biological effect and guide the design of new analogs with improved or modified activities.

Table 4: Key Components of a SAR Model for this compound

| Component | Description | Example for this compound |

|---|---|---|

| Molecular Descriptors | Numerical values that represent the chemical and physical properties of a molecule. | Hydrophobicity of the trimethylcyclohexene ring, hydrogen bond donor capacity of the -OH group. |

| Biological Activity | A quantitative measure of the effect of the compound. | Inhibition of a specific enzyme, or antimicrobial activity. |

| Mathematical Model | An equation that relates the descriptors to the activity. | A linear equation predicting activity based on a combination of descriptors. |

| Model Validation | Statistical tests to ensure the model is robust and predictive. | Cross-validation and prediction on an external set of compounds. mdpi.com |

This table outlines the general framework of a SAR study. A specific SAR model for this compound would require a dataset of related compounds with measured biological activities.

Conformational Analysis and Energy Landscape Studies

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. Understanding the molecule's conformational preferences is crucial, as the three-dimensional shape of a molecule often dictates its biological activity. researchgate.net Computational methods can be used to map the potential energy surface of the molecule, identifying the low-energy conformations that are most likely to be populated at a given temperature. diva-portal.org

The presence of the flexible butanol side chain in this compound suggests that it can adopt multiple conformations. Theoretical calculations can determine the relative energies of these conformers and the energy barriers between them. researchgate.net This information allows for the construction of a conformational energy landscape, which provides a comprehensive picture of the molecule's flexibility and the probabilities of finding it in different shapes. diva-portal.orgnih.gov

The conformational analysis can reveal, for example, the preferred orientation of the hydroxyl group relative to the rest of the molecule, which can have a significant impact on its ability to form hydrogen bonds and interact with biological targets. The study of the conformational space is therefore essential for a complete understanding of the structure-function relationship of this compound.

Table 5: Aspects of Conformational Analysis for this compound

| Analysis Type | Information Obtained | Significance |

|---|---|---|

| Systematic Search | Identification of all possible low-energy conformers. | Provides a library of the molecule's accessible shapes. |

| Energy Calculations | Determination of the relative stability of each conformer. | Predicts the most populated conformations in a given environment. |

| Dihedral Angle Analysis | Study of the rotation around key single bonds. | Characterizes the flexibility of different parts of the molecule. |

| Energy Landscape Mapping | Visualization of the potential energy surface. chemrxiv.org | Offers a global view of the molecule's conformational possibilities and the transitions between them. |

This table describes the general approaches and outcomes of a conformational analysis study. The specific conformations and energy landscape of this compound would be the result of detailed computational investigations.

Biotechnological Applications and Engineered Production Systems for Z Retro Alpha Ionol

Microbial Production of (Z)-retro-alpha-Ionol via Engineered Biosynthetic Pathways

The microbial production of this compound involves the use of genetically engineered microorganisms to convert simple carbon sources into the target compound. This is achieved by introducing and optimizing biosynthetic pathways derived from various organisms.

The biosynthesis of this compound originates from the carotenoid pathway. Carotenoids are synthesized from the universal C5 isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Through a series of condensation reactions, these precursors are assembled into the C40 backbone of carotenoids like lycopene (B16060) and β-carotene. science.gov The key step in forming C13-apocarotenoids is the oxidative cleavage of these carotenoid substrates. researchgate.net

Carotenoid cleavage dioxygenases (CCDs) are the primary enzymes responsible for this cleavage. Different CCDs exhibit specificity for different carotenoid substrates and cleavage sites, leading to a variety of apocarotenoid products. For instance, CCD1 is known to cleave β-carotene at the 9,10 and 9',10' positions to produce β-ionone. researchgate.net While the specific enzymes for the direct synthesis of this compound are still under investigation, it is hypothesized that a sequence of enzymatic reactions involving specific CCDs and reductases acting on a precursor like α-ionone could lead to its formation.

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are common hosts for engineered biosynthetic pathways due to their well-characterized genetics and rapid growth. science.gov The general strategy involves:

Introduction of the core carotenoid pathway: This includes genes for the synthesis of geranylgeranyl pyrophosphate (GGPP) from IPP and DMAPP, followed by phytoene (B131915) synthase (CrtB), phytoene desaturase (CrtI), lycopene cyclase (CrtY), and other enzymes to produce the desired carotenoid precursor.

Expression of a specific carotenoid cleavage dioxygenase (CCD): The choice of CCD is critical for targeting the specific double bond in the carotenoid precursor to yield the desired C13-norisoprenoid skeleton.

Introduction of modifying enzymes: Subsequent enzymatic steps, such as reduction or isomerization, may be necessary to convert the initial cleavage product into this compound. For example, a reductase could convert an ionone (B8125255) intermediate to an ionol.

Research has demonstrated the successful microbial production of related C13-apocarotenoids. For instance, α-ionol has been produced through the microbial biotransformation of α-ionone by fungi like Aspergillus niger and Fusarium culmorum. researchgate.net This suggests that a similar biotransformation approach, or the direct expression of the responsible enzymes in a microbial host, could be a viable strategy for this compound production.

Table 1: Key Enzyme Classes in the Microbial Biosynthesis of Apocarotenoids

| Enzyme Class | Function | Example Gene/Enzyme | Source Organism |

| Phytoene Synthase | Condenses two molecules of GGPP to form phytoene | CrtB | Pantoea agglomerans |

| Phytoene Desaturase | Introduces double bonds into phytoene to form lycopene | CrtI | Pantoea agglomerans |

| Lycopene Cyclase | Converts lycopene to β-carotene | CrtY | Pantoea agglomerans |

| Carotenoid Cleavage Dioxygenase | Cleaves carotenoids at specific double bonds | CCD1 | Petunia x hybrida |

| Alcohol Dehydrogenase/Reductase | Reduces ketones to alcohols | ADH/YDR | Saccharomyces cerevisiae |

Cell-Free Biocatalytic Systems for this compound Synthesis

Cell-free biocatalytic systems offer an alternative to whole-cell fermentation for the production of this compound. energy.gov These systems utilize isolated and purified enzymes to carry out specific biochemical transformations in a controlled in vitro environment. frontiersin.orgnih.gov This approach decouples the production process from the complexities of cellular metabolism, offering several advantages:

Higher product purity: The absence of cellular biomass and competing metabolic pathways simplifies downstream processing. frontiersin.org

Overcoming cellular toxicity: High concentrations of products or intermediates that might be toxic to microbial hosts can be tolerated. frontiersin.org

Flexibility in reaction conditions: Parameters such as pH, temperature, and substrate concentrations can be optimized independently for each enzymatic step. nih.gov

The synthesis of this compound in a cell-free system would likely involve a multi-enzyme cascade. This cascade would start with a carotenoid precursor and sequentially convert it to the final product. A potential pathway could involve:

Cleavage of a carotenoid precursor: A specific CCD would be used to generate a C13-ionone-type intermediate.

Reduction and isomerization: Subsequent enzymes, such as reductases and isomerases, would modify the intermediate to form this compound.

A significant challenge in cell-free systems is the need for cofactor regeneration. energy.govfrontiersin.org Many of the enzymes involved, particularly reductases, require cofactors like NADPH or NADH. To make the process economically viable, these cofactors must be continuously regenerated. This can be achieved by incorporating a secondary enzymatic system that regenerates the cofactor using a low-cost substrate.

Table 2: Comparison of Whole-Cell and Cell-Free Production Systems

| Feature | Microbial Production (Whole-Cell) | Cell-Free Biocatalysis |

| Biocatalyst | Genetically engineered microorganism | Isolated and purified enzymes |

| Complexity | High (cellular metabolism) | Low (defined reaction components) |

| Product Purity | Lower, requires extensive purification | Higher, simplified downstream processing |

| Toxicity Issues | Can be limited by product/intermediate toxicity | Less susceptible to toxicity |

| Cofactor Regeneration | Inherent in cellular metabolism | Requires a separate regeneration system |

| Process Control | More complex | More precise control over reaction conditions |

Optimization of Fermentation Processes for Enhanced Yields

Optimizing fermentation conditions is crucial for maximizing the yield and productivity of this compound in microbial production systems. nih.gov This involves a systematic investigation of various physical and chemical parameters that influence cell growth and product formation.

Key parameters for optimization include:

Medium Composition: The carbon and nitrogen sources, as well as the presence of essential minerals and vitamins, can significantly impact both cell growth and the expression of the biosynthetic pathway. For carotenoid-derived compounds, the choice of carbon source can influence the precursor pool of IPP and DMAPP.

Temperature: Temperature affects enzyme activity and cell viability. The optimal temperature for product formation may differ from the optimal temperature for cell growth. nih.gov

pH: Maintaining the pH of the fermentation broth within an optimal range is critical for enzyme function and nutrient uptake. nih.gov

Fed-batch vs. Batch Fermentation: A fed-batch strategy, where nutrients are added incrementally during the fermentation, can help to avoid substrate inhibition and maintain optimal conditions for a longer period, often leading to higher product titers.

Statistical experimental designs, such as the Plackett-Burman and Box-Behnken designs, are powerful tools for efficiently screening and optimizing these multiple parameters. nih.gov These methods allow for the identification of the most significant factors and their optimal levels with a limited number of experiments.

Sustainable Production Strategies for this compound

The development of sustainable production strategies for this compound is a key driver for the adoption of biotechnological routes. repec.org Sustainability in this context encompasses environmental, economic, and social aspects.

Key elements of sustainable production include:

Use of Renewable Feedstocks: Utilizing renewable and low-cost carbon sources, such as lignocellulosic biomass or waste streams from other industrial processes, can significantly reduce the environmental footprint and production cost. repec.org

Minimization of Waste Generation: Process optimization and the development of efficient downstream processing methods can minimize the generation of waste products.

Green Downstream Processing: Employing environmentally friendly extraction and purification techniques, such as supercritical fluid extraction or aqueous two-phase systems, can reduce the use of hazardous organic solvents.

The integration of a circular economy approach, where waste streams are valorized, is a promising avenue for enhancing the sustainability of this compound production. For example, the biomass generated during fermentation could potentially be used as a source of other valuable compounds or as a biofertilizer.

Future Directions and Emerging Research Avenues for Z Retro Alpha Ionol

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of (Z)-retro-alpha-Ionol, like other C13-norisoprenoids, is understood to originate from the enzymatic cleavage of C40 carotenoids. nih.govresearchgate.net This degradation is primarily catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). mdpi.comfrontiersin.org Specifically, members of the CCD1 and CCD4 subfamilies are known to be involved in producing volatile compounds like α-ionone and β-ionone in various plants. frontiersin.org The expression of these genes often correlates with the accumulation of norisoprenoids during fruit ripening. researchgate.netmdpi.com For instance, studies in grapes have shown that the expression of VvCCD1 is induced around véraison, coinciding with an increase in C13-norisoprenoid levels. researchgate.net

However, the precise enzymatic machinery and biochemical pathways that lead to the specific retro-cyclization and the (Z)-configuration of the side chain in this compound are yet to be fully elucidated. Future research should focus on identifying and characterizing the specific CCDs or other enzyme families (e.g., isomerases, reductases) responsible for these transformations. Exploring the genomes and transcriptomes of organisms known to produce this compound, such as the cornflower (Centaurea cyanus), could lead to the discovery of novel enzymes. researchgate.netnih.govresearchgate.net Pinpointing these enzymes would not only illuminate the biosynthetic grid of norisoprenoids but also open doors for biotechnological production of this compound. researchgate.net

Table 1: Key Enzyme Families in Norisoprenoid Biosynthesis

| Enzyme Family | General Function | Known Substrates (Examples) | Potential Role in this compound Biosynthesis |

|---|---|---|---|

| Carotenoid Cleavage Dioxygenases (CCDs) | Oxidative cleavage of carotenoids | β-carotene, Zeaxanthin, Lutein | Initial cleavage of a carotenoid precursor. nih.govfrontiersin.orguniprot.org |

| Isomerases | Rearrangement of molecular structure | Retinal, Olefins | Potential formation of the (Z)-isomer from an (E)-precursor. researchgate.net |

Development of Novel Synthetic Routes with Enhanced Selectivity